STING Binding Affinity and Stoichiometry: c-di-GMP vs c-di-AMP
Isothermal titration calorimetry (ITC) experiments established that STING binds c-di-GMP with a defined 2:1 stoichiometry (two STING molecules per one c-di-GMP molecule) and a dissociation constant (Kd) of approximately 2.4 μM [1]. Structural studies further revealed that STING exhibits preferential binding to c-di-GMP over c-di-AMP, attributed to specific hydrogen-bonding interactions with the guanine base that are absent in adenine-containing cyclic dinucleotides [2]. While direct Kd values for c-di-AMP binding to STING under identical ITC conditions are not reported in the primary structural analyses, the documented binding preference correlates with functional differences in downstream signaling amplitude.
| Evidence Dimension | STING binding affinity (Kd) and stoichiometry |
|---|---|
| Target Compound Data | c-di-GMP: Kd = ~2.4 μM; stoichiometry = 2:1 (STING:c-di-GMP) |
| Comparator Or Baseline | c-di-AMP: STING binding observed but with lower preference; specific Kd not determined under identical conditions in primary structural study |
| Quantified Difference | STING shows structural preference for c-di-GMP over c-di-AMP based on hydrogen-bonding network analysis |
| Conditions | Isothermal titration calorimetry (ITC) using purified STING C-terminal domain; 25°C; pH 7.5 buffer |
Why This Matters
The defined 2:1 binding stoichiometry and ~2.4 μM Kd provide essential reference values for designing STING pathway activation experiments and for calculating appropriate compound concentrations in cellular assays.
- [1] Yin Q, Tian Y, Kabaleeswaran V, et al. Cyclic di-GMP sensing via the innate immune signaling protein STING. Mol Cell. 2012;46(6):735-745. View Source
- [2] Ouyang S, Song X, Wang Y, et al. Structural analysis of the STING adaptor protein reveals a hydrophobic dimer interface and mode of cyclic di-GMP binding. Immunity. 2012;36(6):1073-1086. View Source
